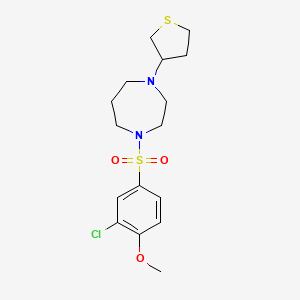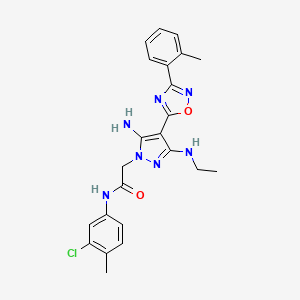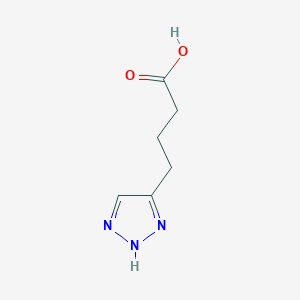
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a compound that belongs to the class of diazepanes. It has been studied for its potential use in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Human Chymase Inhibitors Research has identified a series of compounds, including those similar to the specified chemical, that serve as potent inhibitors of human chymase. Chymase is an enzyme implicated in various pathological conditions, including cardiovascular diseases. By designing and synthesizing novel inhibitors, researchers aim to provide therapeutic agents for treating diseases associated with chymase activity. For example, one study identified a potent chymase inhibitor with significant inhibitory activity, highlighting the potential for developing new therapeutic compounds in this domain (Tanaka et al., 2007).
Organic Synthesis and Chemical Transformations The structural flexibility and reactivity of compounds like "1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane" make them valuable in organic synthesis and chemical transformations. These compounds can undergo various reactions, leading to the production of novel organic molecules with potential applications in materials science, pharmaceuticals, and as intermediates in synthetic chemistry. For instance, studies have explored the photoisomerization and preparation of 1,4-diketones and their reactions, contributing to the broader field of organic synthesis and the development of new chemical entities (Kowalewski & Margaretha, 1993); (Freeman et al., 1992).
Catalysis and Chemical Reactions Compounds with the specified structural features have also been explored for their role in catalysis and facilitating chemical reactions. Research in this area focuses on understanding how these molecules can act as catalysts or reactants in various chemical processes, potentially leading to more efficient and environmentally friendly synthetic routes. For example, a novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives, demonstrating the utility of these compounds in enhancing chemical transformations (Goli-Jolodar et al., 2016).
Advanced Materials Development The unique properties of "this compound" and related compounds make them candidates for the development of advanced materials. This includes their potential use in the creation of new polymeric materials, coatings, and functionalized surfaces with specific chemical and physical properties. Research in this area aims to exploit the structural characteristics of these compounds to develop materials with novel functionalities for various industrial and technological applications. One study focused on the synthesis and application of poly(arylene ether sulfone)s, indicating the relevance of sulfonyl-containing compounds in materials science (Kim et al., 2008).
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S2/c1-22-16-4-3-14(11-15(16)17)24(20,21)19-7-2-6-18(8-9-19)13-5-10-23-12-13/h3-4,11,13H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAOZRFAZJCQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorobenzyl)amino]-1-phenylethanol](/img/structure/B2567746.png)
![[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2567749.png)

![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2567755.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-phenylacrylamide](/img/structure/B2567756.png)
![1-(prop-2-yn-1-yl)-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2567757.png)


![2-Methoxyethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2567760.png)
![5-(3-fluoro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2567762.png)


![4-(dimethylamino)-2-[2-({[(3-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2567766.png)